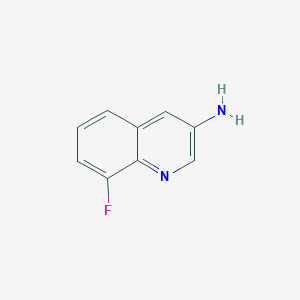![molecular formula C25H28N4O4S B2770327 7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-71-9](/img/no-structure.png)
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one” is a complex organic molecule. It appears to be related to Aripiprazole, a medication used to treat conditions like schizophrenia and bipolar disorder1. However, the exact nature and properties of this compound are not readily available in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives has been published2.Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, based on its IUPAC name, it contains functional groups such as piperazine, quinazolinone, and thioxo-dihydro-dioxolo, which can provide insights into its structure.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures have been studied for their antiviral activities2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, related compounds such as dimethyl piperazine have been studied and their properties are available3.Applications De Recherche Scientifique
Synthesis and Application in Antihypertensive Agents
The synthesis of related quinazoline derivatives has been explored for their potential use as antihypertensive agents. A study by Takai et al. (1986) detailed the preparation of piperidine derivatives with a quinazoline ring system, indicating their strong hypotensive effects in spontaneously hypertensive rat models. This suggests the potential of quinazoline derivatives in hypertension management through vasodilatory effects or alpha-1 adrenergic receptor antagonism, a mechanism exploited by drugs like Terazosin and Doxazosin (Takai et al., 1986).
Antimicrobial Activities
Quinazoline derivatives have also been synthesized for their antimicrobial properties. Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with piperazine, exhibiting broad-spectrum antimicrobial activity against several bacteria and fungi, highlighting the structural versatility of quinazoline compounds in targeting microbial infections (Patel et al., 2012).
Antitumor and Antimalarial Applications
The development of quinazoline derivatives as antitumor agents has been an area of interest, with derivatives showing promise against various cancer cell lines. For example, Li et al. (2020) reported on quinazoline derivatives containing piperazine moieties showing potent antiproliferative activities, indicating their potential as cancer therapeutics (Li et al., 2020). Similarly, Danylchenko et al. (2018) highlighted the importance of developing quality control methods for quinazoline derivatives as promising antimalarial agents, underscoring the compound's relevance in malaria treatment research (Danylchenko et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, it’s important to handle all chemical compounds with care, following appropriate safety protocols.
Orientations Futures
The future directions for this compound could involve further research into its potential uses and properties. This could include studying its biological activity, potential therapeutic uses, and its physical and chemical properties. However, without more specific information, it’s difficult to predict exact future directions.
Please note that this analysis is based on the limited information available and may not fully represent the actual properties and potential of the compound. Further research and studies would be needed to provide a comprehensive understanding of this compound.
Propriétés
Numéro CAS |
688054-71-9 |
|---|---|
Nom du produit |
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Formule moléculaire |
C25H28N4O4S |
Poids moléculaire |
480.58 |
Nom IUPAC |
7-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-3-6-20(17(16)2)27-9-11-28(12-10-27)23(30)7-4-8-29-24(31)18-13-21-22(33-15-32-21)14-19(18)26-25(29)34/h3,5-6,13-14H,4,7-12,15H2,1-2H3,(H,26,34) |
Clé InChI |
FCJRQMCRMRWABV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



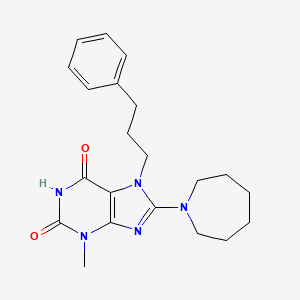
![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)
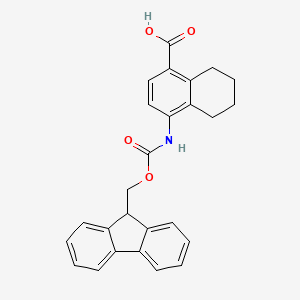
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)
![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)
![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)
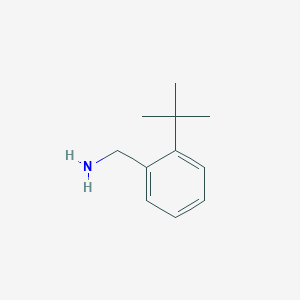
![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)
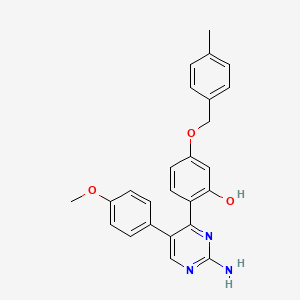
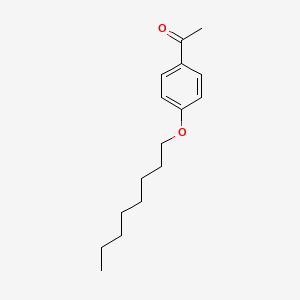
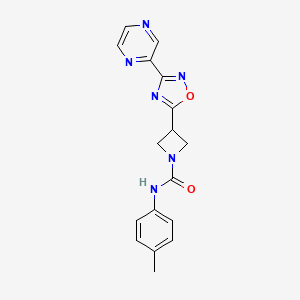
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)
